

Benzyl-PEG8-Ots CAS number and molecular weight

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Compound of Interest

Compound Name: Benzyl-PEG8-Ots

Cat. No.: B3214453

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In-Depth Technical Guide: Benzyl-PEG8-Ots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Benzyl-PEG8-Ots**, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant biochemical pathways and workflows.

Core Compound Data

Benzyl-PEG8-Ots is a polyethylene glycol (PEG)-based linker featuring a benzyl ether at one terminus and a tosylate group at the other. The tosylate serves as an excellent leaving group for nucleophilic substitution, typically with an amine, making it a valuable reagent for conjugating molecules. The eight-unit PEG chain enhances solubility and provides spatial separation between the conjugated moieties, a critical parameter in PROTAC design.

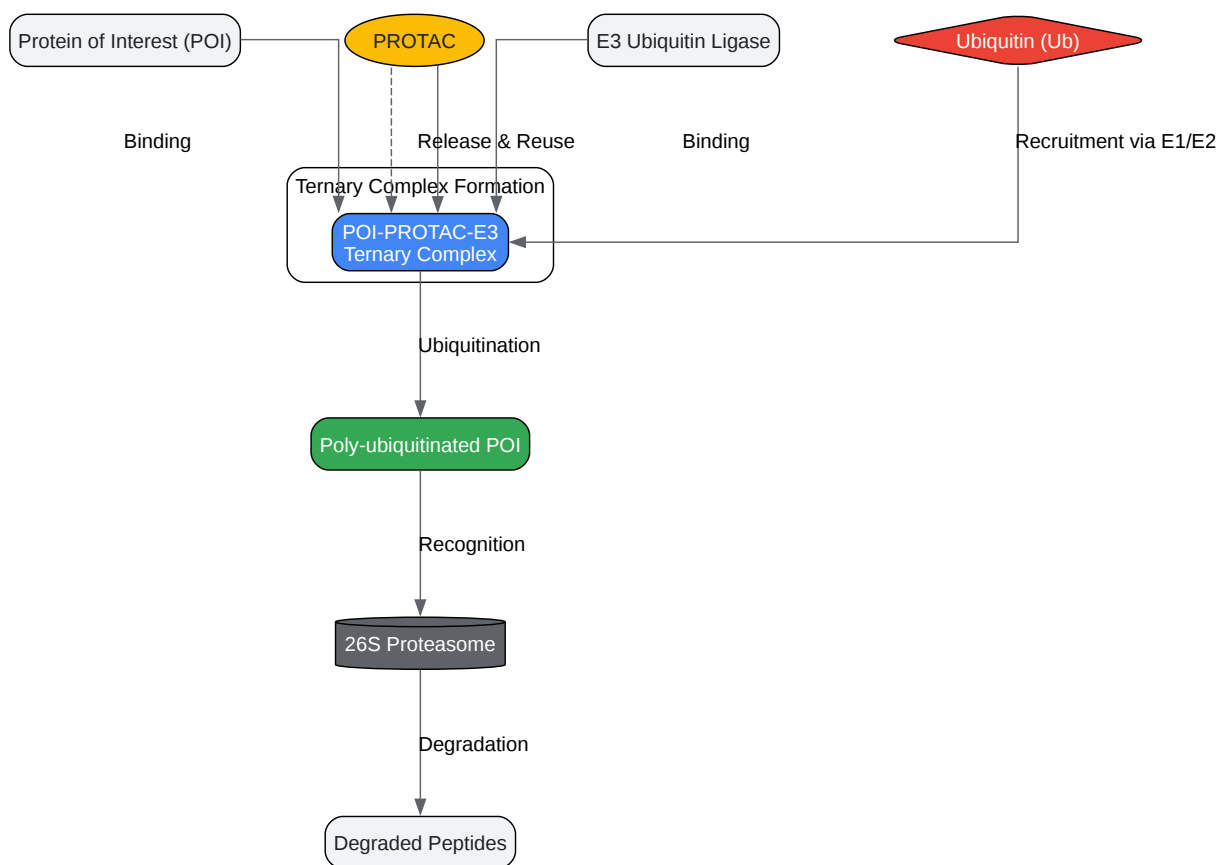
Property	Value	Source(s)
CAS Number	1144113-17-6	[1][2]
Molecular Formula	C ₃₀ H ₄₆ O ₁₁ S	[2]
Molecular Weight	614.74 g/mol	[2]
Appearance	White to off-white solid or oil	Supplier Data
Solubility	Soluble in DMSO, DMF, Dichloromethane	Supplier Data
Storage Conditions	Store at -20°C for long-term stability. For short-term storage, 2-8°C is recommended. Keep sealed and dry.	[2]

Application in PROTAC Synthesis

The primary application of **Benzyl-PEG8-Ots** is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which **Benzyl-PEG8-Ots** is a precursor, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

General Mechanism of PROTAC Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).



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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The tosyl group of **Benzyl-PEG8-Ots** is a reactive site for nucleophilic substitution, most commonly with a primary or secondary amine on a ligand for an E3 ligase or a protein of interest. Below is a representative protocol for the conjugation of an amine-containing molecule to **Benzyl-PEG8-Ots**.

Protocol: Nucleophilic Substitution of Benzyl-PEG8-Ots with an Amine-Containing Ligand

This protocol describes the coupling of **Benzyl-PEG8-Ots** with an amine-functionalized E3 ligase ligand. The resulting product is a benzyl-protected linker-ligand conjugate, which can be deprotected in a subsequent step to reveal a free alcohol for further conjugation to a POI ligand.

Materials:

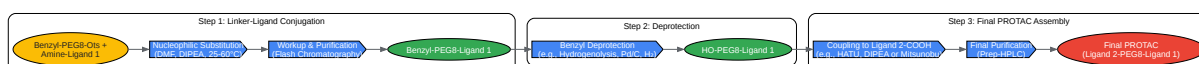
- **Benzyl-PEG8-Ots**
- Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
- Add **Benzyl-PEG8-Ots** (1.1 to 1.2 equivalents) to the solution.
- Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

- Stir the reaction mixture at a temperature between 25°C and 60°C. The optimal temperature will depend on the reactivity of the amine. A higher temperature may be required for less nucleophilic amines.
- Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent such as ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired Benzyl-PEG8-ligand conjugate.

The following diagram outlines the experimental workflow for the synthesis of a PROTAC using a tosylated PEG linker like **Benzyl-PEG8-Ots**.



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Caption: Experimental workflow for PROTAC synthesis using **Benzyl-PEG8-Ots**.

This guide provides a foundational understanding of **Benzyl-PEG8-Ots** and its application in contemporary drug discovery. Researchers should note that the provided protocols are representative, and optimization of reaction conditions may be necessary for specific substrates.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl-PEG8-Ots | PROTAC Linker | MCE [medchemexpress.cn]
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